Alipamide
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Overview
Description
Alipamide is a hydrazide derivative of m-sulfamoylbenzoic acid with diuretic activity. This compound primarily causes a saluretic effect and is able to inhibit carbonic anhydrase at higher doses which may also contribute to this agent's diuretic effect.
Scientific Research Applications
Environmental Monitoring
Alipamide, also known as Allium cepa, has been significantly used in environmental monitoring. It's a genetic model in detecting environmental mutagens and has been employed to evaluate DNA damages such as chromosome aberrations and disturbances in the mitotic cycle. This system is advantageous due to its low cost, easy handling, and does not require prior preparations of tested samples or the addition of an exogenous metabolic system. The Allium cepa test system is widely used in assessing the impacts of xenobiotics, marking it as a crucial tool for environmental studies (Leme & Marin-Morales, 2009).
Pharmacokinetics and Pharmacodynamics
In pharmacokinetics and pharmacodynamics, this compound is studied for its safety, tolerability, and effects on disease pathology. For instance, alicapistat, a selective inhibitor of human calpains 1 and 2, has been researched for its potential in treating Alzheimer's disease. Studies conducted in healthy subjects, including the elderly and patients with mild to moderate Alzheimer's, assessed the drug's pharmacokinetics and pharmacodynamics, including its effects on sleep parameters (Lon et al., 2018).
Translational Research in Disease Treatment
This compound's derivatives have been part of translational research, especially in treating acute lung injury (ALI). For example, studies have focused on bridging the gap between clinical practice and scientific discovery in ALI treatment, highlighting the importance of translational research in this field (Parsons, 2004).
Traditional Medicine and Disease Research
In traditional medicine, compounds like alisol A 24-acetate derived from Alisma canaliculatum (a herb used in Korean medicine) have been studied for their therapeutic potential. Research has shown that alisol A 24-acetate can effectively prevent bone loss in mice models, suggesting its potential as a treatment for postmenopausal osteoporosis (Hwang et al., 2016).
Properties
CAS No. |
3184-59-6 |
---|---|
Molecular Formula |
C9H12ClN3O3S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
2-chloro-5-(dimethylaminocarbamoyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12ClN3O3S/c1-13(2)12-9(14)6-3-4-7(10)8(5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)(H2,11,15,16) |
InChI Key |
NJYBZXINKWROMG-UHFFFAOYSA-N |
SMILES |
CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Canonical SMILES |
CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N |
Appearance |
Solid powder |
3184-59-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alipamide; Alipamidum; CI-546; CN 38474; CN-38,474; D-1721; D 1721; D1721; UNII-PE8925K9EY; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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